Welcome to the BenchChem Online Store!
molecular formula C8H9ClN2O2 B1621225 2-chloro-N-(6-methoxypyridin-3-yl)acetamide CAS No. 36145-27-4

2-chloro-N-(6-methoxypyridin-3-yl)acetamide

Cat. No. B1621225
M. Wt: 200.62 g/mol
InChI Key: LEISKMLCFDOLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03996352

Procedure details

A solution of 3-amino-6-methoxypyridine (25.0 grams) in absolute ether (160 ml) was charged into a glass reaction flask equipped with a mechanical stirrer, dropping funnel and thermometer. The solution was cooled to a temperature of about 0° C and pyridine (18.1 ml) was added thereto. A solution of chloroacetyl chloride (17.0 ml) in ether (40 ml) was then slowly added to the flask with stirring over a period of about 15 minutes resulting in the formation of a precipitate. The temperature of the reaction mixture was kept between about 0° to 5° C during the addition of the chloroacetyl chloride. After completion of the addition stirring was continued for a period of about 30 minutes. The solid precipitate which had formed was then recovered by filtration and was washed with aqueous sodium bicarbonate and then with water. The washed product was then dried to yield the desired product N-(6-methoxy-3-pyridyl)-α-chloroacetamide as a white solid having a melting point of 117° to 118° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19]>CCOCC>[CH3:9][O:8][C:5]1[N:4]=[CH:3][C:2]([NH:1][C:18](=[O:19])[CH2:17][Cl:16])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=NC(=CC1)OC
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
18.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a period of about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was then recovered by filtration
WASH
Type
WASH
Details
was washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The washed product was then dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=N1)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.